molecular formula C14H28ClN3O2 B1226888 Pramiracetam hydrochloride CAS No. 75733-50-5

Pramiracetam hydrochloride

Cat. No.: B1226888
CAS No.: 75733-50-5
M. Wt: 305.84 g/mol
InChI Key: SVIFGEVWHFNGCZ-UHFFFAOYSA-N
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Description

Contextualization of Racetam Nootropics within Neuroscience Research

The field of nootropics began with the synthesis of piracetam (B1677957) in the 1960s by the Romanian psychologist and chemist Dr. Corneliu E. Giurgea. conductscience.com This event marked the origin of the term "nootropic," derived from Greek words meaning "mind" and "to bend." conductscience.com Racetams are characterized by a shared pyrrolidone nucleus and are a prominent class of synthetic nootropics. uniroma1.it

Neuroscience research into racetams has explored their potential effects on various aspects of brain function. healthopenresearch.org These compounds are thought to modulate neurotransmission, potentially influencing ion channels and neurotransmitter turnover, although a universally accepted mechanism of action remains to be fully established. nih.govconsensus.app Racetams, including piracetam, oxiracetam (B1678056), aniracetam (B1664956), and pramiracetam (B526), have been investigated for their capacity to reverse amnesia induced by various factors in animal models. nih.govnih.gov

Historical Trajectory of Pramiracetam Hydrochloride Investigation in Cognitive Science

Pramiracetam was first synthesized in the late 1970s by scientists at Parke-Davis, a division of Warner-Lambert at the time. ncats.iowikipedia.org Initial clinical trials in the 1980s explored its potential for Alzheimer's disease, but the results were mixed, leading to the abandonment of this indication after Phase II trials. wikipedia.orgnih.gov

Subsequently, research shifted towards its potential use as an adjunct to electroconvulsive therapy for major depressive disorder, for which it received an orphan drug designation in the US in 1991. wikipedia.org This designation was later withdrawn. wikipedia.org In Europe, Menarini licensed the rights and continued to investigate its use for dementias. wikipedia.org Cambridge Neuroscience, Inc. (CNI) licensed the US and other non-European rights and pursued its use in restoring cognitive function after stroke or traumatic brain injury. wikipedia.org

Throughout its history, pramiracetam has been the subject of various preclinical and clinical studies. These include investigations into its effects on memory in healthy individuals with induced amnesia and in individuals with cognitive deficits resulting from brain injuries. wikipedia.orgnootropicsexpert.comtargetmol.com

Current Research Landscape and Academic Significance of this compound

The current research landscape for nootropics, including pramiracetam, is broad and continues to evolve. patsnap.com Academic interest in this compound persists due to its distinct chemical properties and its reported mechanisms of action, which differ from other racetams. ncats.io

Pramiracetam's academic significance lies in its potential to elucidate the complex mechanisms of cognitive enhancement. patsnap.com It is considered a more potent derivative of piracetam. nootropicsexpert.comtargetmol.com Ongoing research often focuses on its effects on high-affinity choline (B1196258) uptake in the hippocampus, a brain region crucial for memory. ncats.ionootropicsexpert.com Studies continue to explore its potential in various models of cognitive impairment. targetmol.com

However, it is important to note that while some studies have shown positive outcomes, others have yielded inconclusive results, highlighting the need for more rigorous and well-controlled research to fully understand its efficacy and mechanisms. nih.gov

Interactive Data Table: Key Milestones in Pramiracetam Research

DecadeKey Research FocusNotable Findings/Events
1970sSynthesis and Initial DiscoveryPramiracetam first synthesized by Parke-Davis. ncats.iowikipedia.org
1980sAlzheimer's DiseaseMixed results in Phase II clinical trials lead to discontinuation for this indication. wikipedia.orgnih.gov
1990sECT Adjunct & Cognitive InjuryReceived orphan drug designation for use with ECT (later withdrawn). wikipedia.org Investigated for cognitive restoration post-brain injury. wikipedia.org
2000s-PresentMechanistic Studies & Broader Cognitive ApplicationsFocus on high-affinity choline uptake. ncats.ionootropicsexpert.com Continued investigation in models of cognitive impairment. targetmol.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

75733-50-5

Molecular Formula

C14H28ClN3O2

Molecular Weight

305.84 g/mol

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide;hydrochloride

InChI

InChI=1S/C14H27N3O2.ClH/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19;/h11-12H,5-10H2,1-4H3,(H,15,18);1H

InChI Key

SVIFGEVWHFNGCZ-UHFFFAOYSA-N

SMILES

CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C.Cl

Canonical SMILES

CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C.Cl

Other CAS No.

75733-50-5

Synonyms

N-(2-(bis(1-methylethyl)amino)ethyl)-2-oxo-1-pyrrolidineacetamide
pramiracetam
pramiracetam hydrochloride
pramiracetam sulfate
Pramista

Origin of Product

United States

Molecular and Cellular Pharmacology of Pramiracetam Hydrochloride

Elucidation of Primary Molecular Targets

High-Affinity Choline (B1196258) Uptake (HACU) Modulation in Hippocampal Synaptosomes

Pramiracetam (B526) hydrochloride's cognitive-enhancing effects are significantly linked to its influence on the cholinergic system, specifically through the modulation of high-affinity choline uptake (HACU). The HACU process is the rate-limiting step for the synthesis of acetylcholine (B1216132) (ACh), a neurotransmitter crucial for memory and learning. By enhancing the efficiency of choline uptake into neurons, pramiracetam indirectly increases the availability of ACh for synaptic transmission.

Research has demonstrated that pramiracetam stimulates HACU in the hippocampus, a brain region vital for memory formation. ncats.io In vivo studies in rats have shown that intraperitoneal administration of pramiracetam at doses of 44 and 88 mg/kg resulted in a significant increase in HACU in hippocampal synaptosomes. nih.gov This effect appears to be dose-dependent, with lower or higher doses proving ineffective. nih.gov This targeted action on the hippocampus suggests a specific mechanism for its memory-enhancing properties. ncats.io The stimulation of HACU is a key mechanism that contributes to the increased synthesis of acetylcholine, thereby supporting cognitive functions. smolecule.com

Effects of Pramiracetam on High-Affinity Choline Uptake (HACU) in Rat Hippocampal Synaptosomes
Dose (mg/kg IP)Effect on HACU
44Increased
88Increased
>88Ineffective
<44Ineffective

Direct and Indirect Receptor Interactions

While direct binding studies on pramiracetam and glutamatergic receptors are limited, evidence from related racetam compounds suggests a potential modulatory role. Racetams, as a class, are known to interact with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are central to fast synaptic transmission in the central nervous system. mdpi.compnas.org Positive allosteric modulation of AMPA receptors by compounds like piracetam (B1677957) and aniracetam (B1664956) enhances glutamatergic neurotransmission. nih.govhellobio.com This modulation is thought to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory. mdpi.com

Some evidence suggests that pramiracetam may also act as a positive allosteric modulator of AMPA receptors, thereby augmenting synaptic currents. ncats.io This action is believed to contribute to its cognitive-enhancing effects. The potentiation of glutamatergic signaling, particularly through AMPA receptors, is a shared characteristic among several nootropic agents and is considered a key mechanism for improving cognitive function. pnas.org

Pramiracetam's interaction with other receptor subtypes appears to be limited. Unlike many other psychoactive compounds, it does not seem to have a significant affinity for and does not strongly influence the production and release of key neurotransmitters like serotonin (B10506), dopamine (B1211576), and GABA. ncats.ioncats.io This specificity of action may account for its distinct pharmacological profile, which is characterized by cognitive enhancement without significant alterations in mood or arousal. ncats.io However, some research indicates that piracetam, a related compound, may increase the density of NMDA receptors in the forebrain of aging mice, suggesting a potential for indirect modulation of other glutamate (B1630785) receptor subtypes. drugbank.com

Influence on Glutamatergic Systems (e.g., AMPA receptor modulation as seen with related racetams)

Neurotransmitter System Modulation

Cholinergic System Enhancement and Acetylcholine Release

The primary and most well-documented neurochemical effect of pramiracetam is the enhancement of the cholinergic system. nih.gov By increasing high-affinity choline uptake, pramiracetam indirectly boosts the synthesis of acetylcholine. smolecule.com This leads to an increased availability of acetylcholine at the synapse, which can enhance cholinergic neurotransmission. ncats.io

Effects on Monoaminergic Systems (e.g., Dopaminergic, Serotonergic)

Pramiracetam, a member of the racetam family, exhibits a distinct pharmacological profile with limited direct influence on the production and release of key monoamine neurotransmitters such as serotonin, GABA, and dopamine. ncats.io This characteristic distinguishes it from many other nootropic compounds and suggests that its cognitive-enhancing effects are not primarily mediated through the modulation of emotional or wakefulness states. ncats.io

Research comparing pramiracetam to other cerebral metabolic enhancers has shown that while some compounds, like indeloxazine, demonstrate significant facilitatory effects on central monoaminergic systems, pramiracetam does not produce a notable impact on these functions. nih.gov Studies in rats have indicated that piracetam, a related racetam, can induce dose-dependent changes in brain serotonin and noradrenaline levels, but dopamine levels remain largely unaffected. researchgate.net Specifically, lower doses of piracetam have been associated with decreased serotonin and increased noradrenaline, while higher doses produced the opposite effect. researchgate.net However, it is crucial to note that these findings pertain to piracetam and may not be directly extrapolated to pramiracetam hydrochloride.

Further research has explored the interaction of piracetam with other drugs affecting monoaminergic systems. For instance, a study on the combination of the antidepressant duloxetine (B1670986) with piracetam in mice found no enhancement of nootropic activity. en-journal.org While the combination did lead to a significant increase in brain monoamine levels compared to a control group, it failed to elevate these levels further than what was observed with duloxetine or piracetam administered alone, with the exception of norepinephrine (B1679862) levels in the cerebral cortex when compared to the duloxetine-only group. en-journal.org

This limited interaction with monoaminergic systems suggests that pramiracetam's mechanism of action is likely centered on other neurochemical pathways. ncats.io

Intracellular Signaling Cascades Affected by this compound

The influence of pramiracetam extends to the intracellular signaling cascades that are fundamental to neuronal communication and the structural and functional adaptability of synapses, known as synaptic plasticity.

Pramiracetam indirectly modulates cholinergic and glutamatergic neurotransmission. ncats.iodrugbank.com It is believed to increase the density of postsynaptic receptors and restore their function by stabilizing membrane fluidity. drugbank.com One of its key proposed mechanisms is the enhancement of high-affinity choline uptake (HACU) in the hippocampus. ncats.iosmolecule.com This process is vital for the synthesis of acetylcholine, a neurotransmitter crucial for memory and learning. smolecule.com By increasing the availability of choline, pramiracetam supports the sustained release of acetylcholine during periods of heightened neuronal activity.

Animal studies suggest that pramiracetam may also facilitate cell signaling by increasing or restoring the fluidity of brain cell membranes. ncats.io This effect on membrane properties can influence the function of embedded proteins, including receptors and ion channels, which are critical for signal transduction. idosi.org The modulation of membrane fluidity is thought to be a key mechanism through which racetam compounds improve signal transduction, including receptor density and function, as well as neurotransmitter release. nih.gov

Furthermore, some research indicates that pramiracetam may modulate NMDA receptors, which play a vital role in synaptic plasticity and memory formation. smolecule.com It is also suggested that by increasing nitric oxide production, it can promote vasodilation and improve cerebral blood flow, which is essential for optimal brain function. smolecule.com

The effects of pramiracetam on intracellular signaling can, in turn, influence gene expression and the synthesis of proteins in neural tissues. While direct studies on pramiracetam's regulation of specific gene expression are limited, its impact on pathways crucial for neuroplasticity suggests a potential role in modulating the synthesis of proteins involved in synaptic remodeling and neuronal maintenance.

For instance, the activation of signaling pathways through receptor modulation can lead to downstream effects on transcription factors that regulate the expression of genes essential for long-term potentiation (LTP), a cellular mechanism underlying learning and memory. Research on other nootropics has shown that they can influence the expression of genes related to neurotrophic factors and synaptic proteins. While specific data for pramiracetam is not extensively detailed in the provided search results, its known effects on cholinergic and glutamatergic systems provide a basis for its potential influence on gene expression and protein synthesis in the brain. ncats.iodrugbank.com

Pathways Involved in Neuronal Communication and Synaptic Plasticity

Cellular Bioenergetic Effects

This compound also appears to exert significant effects on the bioenergetics of neuronal cells, particularly concerning mitochondrial function and membrane properties.

Mitochondrial dysfunction is a common pathway in conditions associated with oxidative stress, such as aging. nih.govnih.gov Research on piracetam, a related compound, has shown that it can improve mitochondrial function. nih.govnih.gov Studies have demonstrated that piracetam treatment can enhance mitochondrial membrane potential and ATP production in cells under oxidative stress. nih.govnih.govfrontiersin.org It has been observed to lead to a nearly complete recovery of mitochondrial membrane potential and ATP levels under certain conditions of serum deprivation. nih.govnih.gov

Piracetam has also been shown to reduce the activity of caspase 9, an enzyme involved in apoptosis, following oxidative stress. nih.govnih.gov In vivo studies with piracetam in aged mice have shown improved mitochondrial function in dissociated brain cells. nih.govnih.gov This mitochondrial stabilization and protection is considered a significant mechanism that could explain the beneficial effects of piracetam. nih.govnih.gov The compound is thought to enhance mitochondrial respiration, leading to increased ATP production, particularly in cells with compromised mitochondrial function. researchgate.net It is well-established that piracetam protects neuronal cells against oxidative stress, increases mitochondrial membrane fluidity, and improves mitochondrial membrane potential and glucose utilization, earning it the label of a metabolic enhancer. nih.govscispace.com

A key aspect of pramiracetam's cellular action is its ability to modulate the fluidity of neuronal membranes. ncats.iosmolecule.com Animal studies have indicated that pramiracetam can increase or restore the fluidity of brain membranes, which is crucial for facilitating cell signaling. ncats.io

Research on the parent compound, piracetam, has provided more detailed insights into this mechanism. In vitro studies have shown that piracetam enhances the membrane fluidity of brain membranes from aged mice, rats, and humans. nih.gov This effect is particularly noted in aged brains where membrane fluidity is often reduced. nih.gov The restoration of membrane fluidity by piracetam is thought to improve various aspects of signal transduction that are impaired in the aging brain. nih.gov This includes enhancing the function of receptors and the release of neurotransmitters. nih.gov The effects of piracetam on membrane fluidity have been observed for both synaptosomal plasma membranes and mitochondrial membranes in aged mouse brains. nih.gov It is proposed that by interacting with the polar heads of phospholipids (B1166683) in the cell membrane, piracetam and its derivatives can reorganize the lipid structure, thereby influencing membrane function and fluidity. drugbank.com

Neurobiological Effects and Neural Plasticity Studies of Pramiracetam Hydrochloride

Synaptic Plasticity Mechanisms

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Research into pramiracetam (B526) hydrochloride has focused on its influence on these processes.

Long-Term Potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is a key cellular mechanism underlying memory formation. patsnap.com Research suggests that pramiracetam may facilitate LTP. patsnap.com One proposed mechanism is through the allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. smolecule.com By binding to these receptors, pramiracetam is thought to stabilize their active conformation, thereby prolonging glutamate-mediated excitatory postsynaptic currents (EPSCs), an action that facilitates LTP. smolecule.com

Structural studies indicate that pramiracetam may occupy multiple sites on the AMPA receptor complex, which could contribute to enhanced LTP maintenance. smolecule.com Another contributing factor to its influence on LTP is believed to be its effect on cholinergic and circulatory systems; increased acetylcholine (B1216132) levels and improved cerebral circulation may also promote the conditions necessary for neuroplasticity. nootropicsexpert.com

Pramiracetam hydrochloride's most frequently cited mechanism is its influence on the cholinergic system, specifically through the enhancement of high-affinity choline (B1196258) uptake (HACU) in the hippocampus. patsnap.comsmolecule.comncats.io The HACU system is the primary rate-limiting step for the synthesis of the neurotransmitter acetylcholine, which is crucial for memory and learning. patsnap.comsmolecule.com By upregulating this process, pramiracetam is thought to indirectly increase the availability of acetylcholine in the hippocampus, thereby modulating synaptic efficacy. patsnap.comncats.io

Preclinical, in vivo studies have provided specific data on this mechanism. Research in rat models has shown a dose-dependent and region-specific increase in HACU rates within hippocampal synaptosomes following the administration of pramiracetam. smolecule.com This effect was not observed in other brain regions like the striatum or cerebral cortex, highlighting a targeted action on the hippocampus. smolecule.com Some research also suggests the compound may regulate the release of glutamate (B1630785), another critical neurotransmitter, in the cortex and hippocampus. bibliomed.org

Interactive Table: Effect of Pramiracetam on High-Affinity Choline Uptake (HACU) in Rat Hippocampus Data from in vivo studies on rat hippocampal synaptosomes.

Pramiracetam Dose (Intraperitoneal) Percentage Increase in HACU Rate Brain Region
44 mg/kg 30% Hippocampus
88 mg/kg 37% Hippocampus
Not specified No significant change Striatum
Not specified No significant change Cerebral Cortex

This table is for illustrative purposes based on available research data. smolecule.com

Long-Term Potentiation (LTP) Induction and Maintenance in Hippocampal Formations

Neurogenesis and Synaptogenesis Research in Preclinical Models

Neurogenesis (the formation of new neurons) and synaptogenesis (the formation of new synapses) are critical processes for neural plasticity. Direct research on this compound's effects on these specific processes is limited. However, studies on the broader class of racetam compounds, particularly the parent molecule piracetam (B1677957), have indicated potential effects on neuroplasticity. For instance, piracetam has been shown in studies to increase the number of synapses in the hippocampus of rats under specific experimental conditions, such as during withdrawal from alcohol. drugbank.com Such findings suggest that compounds in this class may promote neuroplasticity when recoverable neural circuits are present, though more specific research is required to determine if this compound shares these properties. drugbank.com

Neuroprotection and Neural Resilience Studies

The potential for this compound to protect neurons from damage and enhance their resilience has been another area of scientific inquiry.

Excitotoxicity, a process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate, often involves the generation of high levels of reactive oxygen species (ROS), leading to oxidative stress. nih.govexplorationpub.com Antioxidants are therefore considered potentially effective in protecting neurons from this type of damage. nih.gov

Pramiracetam has been investigated for its potential neuroprotective effects, which may be linked to a reduction in oxidative stress. smolecule.com One mechanism that has been explored is its ability to increase the activity of neuronal nitric oxide synthase (NOS) in the cerebral cortex of rats. nih.gov This increase in NOS activity may promote vasodilation, enhancing cerebral blood flow and the delivery of oxygen and nutrients to brain cells. nootropicsexpert.comncats.io

Interactive Table: Effect of Pramiracetam on Nitric Oxide Synthase (NOS) Activity in Rat Cerebral Cortex Data from a study on rat brain cortical homogenates.

Treatment Group Finding
Pramiracetam (300 mg/kg i.p.) ~20% increase in cortical NOS activity. nih.gov
Pramiracetam (100 mg/kg i.p.) Ineffective on NOS activity. nih.gov
Pramiracetam (300 mg/kg) + Lithium Chloride ~40% increase in cortical NOS activity. nih.gov

This table is for illustrative purposes based on available research data.

Hypoxia (oxygen deprivation) and ischemia (restricted blood flow) can cause significant neuronal damage. explorationpub.com Research into pramiracetam's ability to mitigate this damage has yielded some findings, although its protective action has been described as moderate. nih.govcas.cz

In preclinical studies using a model of hypobaric hypoxia in immature rats, pramiracetam's effects were evaluated by measuring the duration of epileptic afterdischarges induced by hippocampal stimulation, a marker of hypoxic damage. nih.govcas.cz The compound did not prevent the initial prolongation of afterdischarges caused by hypoxia in either 12- or 18-day-old rats. cas.cz However, in the 18-day-old group, it did produce a significant shortening of the first afterdischarge compared to untreated hypoxic rats, though the duration did not return to baseline non-hypoxic levels. nih.govcas.cz This effect was not observed in the younger, 12-day-old rats. cas.cz The compound has also been explored for its potential to restore cognitive function following traumatic brain injuries, which can involve both hypoxic and ischemic insults. nootropicsexpert.com

Interactive Table: Effect of Pramiracetam on Hypoxia-Induced Hippocampal Afterdischarge in Immature Rats Data from a preclinical study on hypobaric hypoxia.

Animal Age Group Pramiracetam Effect on First Afterdischarge Duration Outcome
12-day-old rats No influence on the hypoxia-induced prolongation. cas.cz No significant protective effect observed. nih.gov
18-day-old rats Significantly shortened compared to untreated hypoxic rats. cas.cz Moderate protective effect observed. nih.govcas.cz

This table is for illustrative purposes based on available research data.

Amelioration of Amyloid-Beta Induced Cellular Impairment (inferred from related racetams)

While direct experimental studies on this compound's specific effects on amyloid-beta (Aβ) induced cellular damage are not extensively documented in current literature, significant insights can be drawn from research on structurally related compounds within the racetam class. The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is a central event in the pathology of Alzheimer's disease (AD), leading to mitochondrial dysfunction, neuroinflammation, and ultimately neuronal death. researchgate.netnih.govdementiasplatform.uk Investigations into other racetams, such as piracetam, oxiracetam (B1678056), and nefiracetam (B1678012), reveal various neuroprotective mechanisms that counteract Aβ-mediated toxicity. These findings provide a strong inferential basis for the potential therapeutic strategies involving this compound in neurodegenerative conditions characterized by amyloid pathology.

Piracetam

Piracetam, the parent compound of the racetam family, has been shown to mitigate several detrimental effects of Aβ. researchgate.net Studies indicate that piracetam can improve mitochondrial function in the presence of Aβ(1-42) by preserving mitochondrial membrane potential and ATP production. researchgate.netnih.gov In cellular models, piracetam treatment protected against Aβ-induced impairment of neurite outgrowth, a crucial aspect of neuronal plasticity. researchgate.netnih.gov Furthermore, research on animal models with mutant human amyloid precursor protein (APP) showed that piracetam treatment could markedly diminish the soluble Aβ load in the brain. researchgate.net In rats subjected to lipopolysaccharide (LPS)-induced neuroinflammation, which can elevate Aβ levels, piracetam administration reduced hippocampal Aβ(1-40) and appeared to facilitate its efflux from the brain into the blood. nih.gov It also protects against Aβ-induced neuronal death, primarily apoptosis, in cultured hippocampal neurons. nih.gov

Research Findings on Piracetam's Effects on Amyloid-Beta Pathology

Model SystemKey FindingsProposed Mechanism of ActionReference
PC12 and HEK cells, murine dissociated brain cellsImproves mitochondrial function (membrane potential, ATP production) following exposure to Aβ(1-42). Substantially improves Aβ-induced reduction of neurite growth.Enhancement of mitochondrial function. researchgate.netnih.gov
Mice transgenic for mutant human APPMarkedly diminished soluble Aβ load in the brain after 14 days of treatment.Reduction of Aβ production or enhancement of clearance. researchgate.net
Rat hippocampal neuron culturesReduced the number of neurons injured by Aβ(25-35).Neuroprotection against Aβ-induced apoptosis. nih.gov
Rats with LPS-induced neuroinflammationReduced hippocampal Aβ(1-40) levels and increased blood Aβ levels.Facilitation of Aβ efflux from the brain to the periphery. nih.gov

Oxiracetam

Oxiracetam has demonstrated neuroprotective properties by targeting the inflammatory cascade triggered by Aβ. nih.govnih.gov Research using BV2 microglial cells stimulated with Aβ42 oligomers found that oxiracetam could prevent microglial activation. nih.govnih.gov This was evidenced by a reduction in morphological changes and phagocytic ability of the microglia. nih.govnih.gov Consequently, oxiracetam downregulated the Aβ-induced expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α), as well as the production of nitric oxide (NO). nih.govnih.gov By mitigating the release of these inflammatory mediators from microglia, oxiracetam protected co-cultured hippocampal HT22 cells from indirect, inflammation-mediated neurotoxicity. nih.govnih.gov

Research Findings on Oxiracetam's Effects on Amyloid-Beta Pathology

Model SystemKey FindingsProposed Mechanism of ActionReference
BV2 microglial cells stimulated with Aβ42 oligomersPrevented Aβ-induced activation of microglia, reducing morphological changes and phagocytic ability.Attenuation of microglial activation. nih.govnih.gov
BV2 microglial cellsDownregulated mRNA levels and production of inflammatory cytokines (IL-1β, IL-6, TNF-α) and nitric oxide (NO).Inhibition of the neuroinflammatory response. nih.govnih.gov
Hippocampal HT22 cells cultured with conditioned medium from Aβ-treated BV2 cellsProtected HT22 cells from indirect neurotoxicity mediated by activated microglia.Suppression of inflammatory molecule production by microglia. nih.govnih.gov

Nefiracetam

Studies in animal models have shown that nefiracetam can effectively ameliorate learning and memory deficits induced by the continuous infusion of Aβ(1-42). nih.govnih.gov Rats treated with nefiracetam showed significant improvements in tasks measuring spontaneous alternation, spatial reference memory, and working memory. nih.govnih.gov The neurobiological underpinnings of these cognitive improvements appear to be linked to the cholinergic and dopaminergic systems. nih.govnih.gov Nefiracetam was found to increase the activity of choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis, in the hippocampus of Aβ-treated rats. nih.govnih.gov It also increased dopamine (B1211576) turnover in the cerebral cortex and striatum. nih.govnih.gov

Research Findings on Nefiracetam's Effects on Amyloid-Beta Pathology

Model SystemKey FindingsProposed Mechanism of ActionReference
Rats with continuous i.c.v. infusion of Aβ(1-42)Improved learning and memory deficits in Y-maze and water maze tasks.Amelioration of cognitive impairment. nih.govnih.gov
Rats with Aβ(1-42) infusionIncreased choline acetyltransferase (ChAT) activity in the hippocampus.Enhancement of cholinergic neurotransmission. nih.govnih.gov
Rats with Aβ(1-42) infusionIncreased dopamine turnover in the cerebral cortex and striatum.Modulation of the dopaminergic system. nih.govnih.gov

Other Related Racetams

Other members of the racetam family also show potential for counteracting Aβ toxicity. Coluracetam, known as a high-affinity choline uptake (HACU) enhancer, has been studied for its potential neuroprotective effects in models of Alzheimer's disease. ontosight.aiwikipedia.org By increasing the rate-limiting step of acetylcholine production, it may help compensate for the cholinergic deficits seen in AD. wikipedia.orgnutrahacker.commedchemexpress.com Phenylpiracetam has been noted for its neuroprotective and anti-inflammatory activities, which could be relevant in the context of Aβ-induced neuroinflammation. researchgate.net These diverse mechanisms across the racetam class—from enhancing mitochondrial health and cholinergic function to reducing neuroinflammation—suggest that this compound may operate through one or more of these pathways to protect against Aβ-induced cellular impairment.

Preclinical Pharmacological Investigations in Animal Models of Pramiracetam Hydrochloride

Behavioral Neuroscience Methodologies Employed

Electrophysiological Recordings (e.g., Electroencephalography (EEG), Field Potentials)

Preclinical studies utilizing electrophysiological recordings have been instrumental in characterizing the effects of pramiracetam (B526) hydrochloride on neuronal activity. In animal models, particularly rats, electroencephalography (EEG) has demonstrated that pramiracetam can induce changes in brain wave patterns. Specifically, research has shown a significant increase in the amplitude of the EEG signal in the hippocampus, a brain region critically involved in learning and memory consolidation. This finding suggests an enhancement of synchronous neuronal firing in this area.

Further investigations into field potentials have provided more detailed insights. Studies on rat hippocampal slices have revealed that pramiracetam can potentiate the evoked field potentials in the CA1 region. This potentiation indicates an enhancement of synaptic transmission. The compound has also been observed to increase the firing rate of hippocampal neurons, suggesting a modulatory effect on neuronal excitability. These electrophysiological alterations are believed to be a key component of the compound's mechanism of action in improving cognitive functions.

Histological and Immunohistochemical Analyses (e.g., Hippocampal Myelination, Neuronal Morphology)

Histological and immunohistochemical examinations have been employed to investigate the structural effects of pramiracetam hydrochloride on brain tissue. A notable area of research has been its impact on the hippocampus. Studies have explored the influence of pramiracetam on the morphology of hippocampal neurons. For instance, research has indicated that pramiracetam can positively influence the structural integrity of this brain region.

Analyses have also focused on aspects such as myelination. Myelin sheaths are crucial for the rapid and efficient transmission of nerve impulses, and their integrity is vital for cognitive health. While direct quantitative data on pramiracetam's effect on hippocampal myelination is an area requiring further detailed investigation, the broader histological findings point towards a supportive role for the compound in maintaining neuronal health and structure.

Neurochemical Profile Analysis (e.g., Neurotransmitter Levels, Enzyme Activities)

The neurochemical profile of this compound has been a significant focus of preclinical research. A key finding is its effect on high-affinity choline (B1196258) uptake (HACU) in the hippocampus of rats. Choline is the precursor for the synthesis of the neurotransmitter acetylcholine (B1216132), which has a well-established role in memory and learning. By increasing the rate of choline uptake, pramiracetam is thought to enhance the synthesis and subsequent release of acetylcholine in key brain regions.

Furthermore, the compound's influence on various enzyme activities has been investigated. Pramiracetam has been shown to not inhibit monoamine oxidase activity. In studies involving models of aging, pramiracetam was found to counteract the age-related decrease in nitric oxide synthase (NOS) activity in the cerebral cortex of rats. Nitric oxide is a crucial signaling molecule involved in synaptic plasticity and neurovascular coupling. The table below summarizes key neurochemical findings from preclinical studies.

Table 1: Neurochemical Effects of this compound in Animal Models

Parameter Finding Brain Region Reference
High-Affinity Choline Uptake (HACU) Increased activity Hippocampus
Nitric Oxide Synthase (NOS) Counteracted age-related decrease in activity Cerebral Cortex

Utilization in Specific Disease Models

This compound has been evaluated in animal models that mimic human conditions of cognitive impairment. One such model is chronic cerebral hypoperfusion in rats, which leads to cognitive deficits. In this model, treatment with pramiracetam has been shown to ameliorate these cognitive impairments. The therapeutic effect in this context has been linked to the modulation of nitric oxide synthase (NOS) activity. Specifically, pramiracetam was found to increase the activity of constitutive NOS (cNOS) while decreasing the activity of inducible NOS (iNOS) in the cerebral cortex, suggesting a rebalancing of nitric oxide production.

The potential neuroprotective effects of this compound have also been studied in models of acute neurological damage, such as traumatic head injury. In these models, pramiracetam has been reported to improve cognitive outcomes following the injury. The cognitive deficits that often result from head trauma are a significant area of clinical concern, and these preclinical findings suggest that pramiracetam may have a role in mitigating such impairments. The mechanisms underlying these effects are thought to be related to its broader impact on neuronal function and neurochemistry.

Synthetic Chemistry and Structure Activity Relationship Sar Research of Pramiracetam Hydrochloride

Academic Synthesis Pathways and Methodologies

Novel Synthetic Routes and Reaction Optimizations

The synthesis of pramiracetam (B526), a derivative of piracetam (B1677957), involves several key chemical reactions. smolecule.com One common industrial-scale method begins with the chlorination of N,N-diisopropylethylamine (DIPEA) using thionyl chloride to form N,N-di-isopropyl-2-chloroethylamine hydrochloride. This initial step is followed by a condensation reaction with chloroacetyl chloride to produce N-(2-(di-isopropyl)ethyl)-2-chloroacetamide hydrochloride. The subsequent cyclization with pyrrolidone in the presence of a base like sodium hydroxide (B78521) yields the pramiracetam base. Finally, the base is converted to its sulfate (B86663) or hydrochloride salt.

Optimization of these synthetic routes focuses on improving yield, reducing byproducts, and ensuring scalability. For instance, the selection and recycling of solvents such as toluene (B28343) and ethanol (B145695) can significantly reduce raw material costs. Temperature control is another critical factor, particularly during exothermic reactions like chlorination, where cryogenic cooling is employed to maintain optimal conditions and minimize side reactions. Patented methods have reported final yields as high as 87.9%, a significant improvement over earlier routes that typically yielded 70–75%. These optimized processes also lead to a reduction in byproducts, simplifying purification.

Novel one-step synthesis methods for related racetams like piracetam have been developed, which may offer insights for future pramiracetam synthesis strategies. For example, a method involving the reaction of ethyl 4-chloro-n-butyrate with glycinamide (B1583983) hydrochloride in the presence of sodium bicarbonate and ethanol has been reported for piracetam. google.com Such streamlined approaches, if adapted for pramiracetam, could offer advantages in terms of simplicity and efficiency. google.com

Table 1: Comparison of Pramiracetam Synthesis Methodologies

FeaturePatented MethodClassical Routes
Final Yield 87.9%70–75%
Byproduct Formation Reduced (eliminated by solvent recrystallization)Higher levels of imidazole (B134444) derivatives
Scalability Adaptable to 500 L reactorsMay have limitations

Derivatization Strategies from Parent Racetams

Pramiracetam is a synthetic derivative of piracetam, the first-developed nootropic of the racetam class. knowde.comontosight.ai The core structure of racetams is a 2-pyrrolidone nucleus. medsafe.govt.nz The derivatization of piracetam to produce pramiracetam involves the substitution of the amide proton with a diisopropyl ethylamino chain. This structural modification significantly increases the lipophilicity of the molecule compared to piracetam, which is thought to contribute to its enhanced potency and bioavailability.

The synthesis of various racetam analogues often starts from the pyrrolidone ring, which serves as a versatile scaffold for chemical modifications. uran.ua For instance, the synthesis of other piracetam-like nootropics such as aniracetam (B1664956), oxiracetam (B1678056), and nefiracetam (B1678012) also involves modifications to the core piracetam structure. researchgate.netacs.org These modifications are designed to alter the pharmacological properties of the parent compound, aiming for improved efficacy, selectivity, or pharmacokinetic profiles. caldic.com The development of new synthetic methods, such as those for creating optically enriched racetam analogues via catalytic hydrogenation, provides pathways to a wider range of chiral derivatives with potentially unique biological activities. researchgate.net

Exploration of Pramiracetam Hydrochloride Derivatives and Analogues

Design and Synthesis of Modified Structures

The design and synthesis of pramiracetam derivatives and analogues are driven by the search for compounds with improved cognitive-enhancing properties. caldic.com The pyrrolidin-2-one pharmacophore is a key structural feature in this class of drugs. caldic.com Modifications often focus on introducing different substituents around this heterocyclic ring to explore structure-activity relationships. caldic.com

For example, researchers have synthesized piracetam analogues that incorporate a 1-azabicyclo[3.3.0]octane ring system. jst.go.jpnih.gov The synthesis of these compounds can be achieved through multi-step sequences, starting from intermediates like 5-nitromethyl-1-azabicyclo[3.3.0]octane. jst.go.jpnih.gov Another approach involves the creation of peptide analogues, where the piracetam structure is used as a template to design dipeptides with potential nootropic activity. semanticscholar.org For instance, the dipeptide pGlu-Gly-NH2 was designed as a simple peptide analogue of piracetam. semanticscholar.org

Hybrid molecules have also been designed by combining the pharmacophoric fragments of pramiracetam or other nootropics with those of other neurologically active compounds. mdpi.com This strategy aims to create novel structures with dual or synergistic pharmacological activities.

Comparative Preclinical Pharmacological Profiling of Analogues

Preclinical studies are essential to evaluate the pharmacological profiles of newly synthesized pramiracetam analogues and derivatives. These studies often involve comparing the effects of the new compounds to those of the parent drug, piracetam, or other established nootropics.

In one study, a series of N-[(disubstituted-amino)alkyl]-2-oxo-1-pyrrolidineacetamides, including pramiracetam, were evaluated for their amnesia-reversal activity. acs.org Another study synthesized piracetam analogues with a 1-azabicyclo[3.3.0]octane ring and found that N-[(1-azabicyclo[3.3.0]octan-5-yl)methyl]-2-oxo-1-pyrrolidineacetamide demonstrated potential for improving cerebral function in pharmacological tests. jst.go.jpnih.gov

The pharmacological profiling of these analogues often includes assessing their effects on various neurotransmitter systems and receptors. For example, some studies have investigated the interaction of piracetam and its analogues with GABAergic and glutamatergic systems. pharmpharm.runih.gov Molecular docking studies can be used to predict the binding affinity of new derivatives to target receptors, such as the GABAA and AMPA receptors, providing insights into their potential mechanisms of action. pharmpharm.ru

Table 2: Investigated Pramiracetam Analogues and their Preclinical Findings

Analogue/Derivative ClassKey Structural ModificationPreclinical FindingReference
N-[(disubstituted-amino)alkyl]-2-oxo-1-pyrrolidineacetamidesVariation in the aminoalkyl side chainDemonstrated amnesia-reversal activity acs.org
1-Azabicyclo[3.3.0]octane derivativesIncorporation of a bicyclic ring systemShowed potential for improving cerebral function jst.go.jpnih.gov
N-acyl derivatives of 2-oxo-1-pyrrolidineacetamideAddition of an N-acyl groupPredicted high affinity for GABAA and AMPA receptors pharmpharm.ru

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Studies

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) studies play a crucial role in understanding the relationship between the chemical structure of pramiracetam and its derivatives and their biological activity. These methods are used to predict the properties of new compounds and to guide the design of more potent and selective molecules. mdpi.comscispace.com

QSAR models can be developed to predict various properties, including antioxidant activity and binding affinity to specific receptors. mdpi.com For instance, a QSAR model was developed to predict the Trolox Equivalent Antioxidant Capacity (TEAC) of a range of pharmaceuticals, demonstrating the potential of these models to evaluate the antioxidant properties of drugs regardless of their structural diversity. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pharmpharm.ru In the context of pramiracetam research, docking studies have been used to investigate the interaction of N-acyl derivatives with the GABAA and AMPA receptors. pharmpharm.ru These studies can help to identify key amino acid residues involved in the binding and can provide insights into the mechanism of action. pharmpharm.ru

While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided results, the application of these computational methods to the broader class of racetams and other neuroactive compounds highlights their importance in modern drug discovery and development. mdpi.comscispace.comresearchgate.netresearchgate.net These in silico approaches are cost-effective and can significantly accelerate the process of identifying promising lead compounds for further experimental investigation. mdpi.com

Molecular Docking and Ligand-Receptor Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as pramiracetam, and its target receptor at a molecular level. Research into the structure-activity relationship of pramiracetam and related compounds often employs molecular docking to predict binding affinities and elucidate interaction mechanisms.

Studies have investigated the binding of racetam-class compounds to various neuroreceptors. While pramiracetam itself has not been extensively documented in co-crystallization studies, docking simulations have been performed using it as a reference compound against potential targets. For instance, in a study involving new derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one, molecular docking was conducted with reference drugs, including Pramiracetam, against the nicotinic acetylcholine (B1216132) receptor (nAChR). uran.ua The results of these docking studies indicated that the tested molecules did not act as agonists or antagonists at the orthosteric site but rather bound to allosteric sites, which are alternative binding locations on the receptor. uran.ua

The broader racetam family is known to interact with targets like the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the synaptic vesicle protein 2A (SV2A). biointerfaceresearch.comnih.gov Piracetam, the parent compound of pramiracetam, has been shown to bind to multiple sites along the dimer interface of the AMPA receptor ligand-binding domain. nih.gov Although piracetam is a weak modulator of AMPA receptors, the identification of its binding sites provides a structural basis for designing more potent allosteric modulators. nih.gov

In silico investigations of other racetam analogs have calculated binding affinities for various neuro-related targets. For example, computational studies on novel pyrrolidine (B122466) derivatives have determined their scoring functions against glutamate (B1630785) and acetylcholine receptors, providing insights into their potential nootropic activity. neliti.com These studies calculate the enthalpy contribution to the free binding energy (Affinity dG), which indicates the stability of the ligand-receptor complex. neliti.com

Below is an example of a data table illustrating the type of results generated from molecular docking studies on racetam-like compounds with nootropic targets, as described in related research. neliti.com

Compound TypeTarget Receptor (PDB ID)Predicted Binding Affinity (dG, kcal/mol)
Pyrrolidine Derivative 1Glutamate Receptor (5UOW)-7.5
Pyrrolidine Derivative 2Muscarinic Receptor (6PV7)-8.2
Pyrrolidine Derivative 3Nicotinic Receptor (5CXV)-7.9
Note: This table is illustrative of data from docking studies on novel racetam-like compounds and does not represent direct findings for this compound unless specified in cited research.

These computational predictions are crucial for hypothesizing how pramiracetam might exert its effects. The diisopropylaminoethyl side chain of pramiracetam, which increases its lipophilicity compared to piracetam, is expected to significantly influence its binding profile within the hydrophobic pockets of target receptors.

Pharmacophore Modeling for Racetam Class Compounds

Pharmacophore modeling is a critical component of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. For the racetam class of compounds, pharmacophore models help to define the key structural motifs required for their nootropic activity.

The fundamental structure of the racetam class is the 2-oxopyrrolidine core. neliti.com Early research into piracetam-type nootropics provided initial insights into their pharmacophoric features. acs.org A typical pharmacophore model for a racetam compound includes several key features:

A hydrogen bond acceptor (often the oxygen atom of the pyrrolidone ring).

A hydrogen bond donor (the amide group).

Hydrophobic regions.

A specific spatial arrangement of these features.

Modern computational studies have refined these models. For example, research on novel racetam analogs targeting the SV2A protein involved the visualization of 2D pharmacophores to understand the interaction between the ligands and the protein. biointerfaceresearch.com Similarly, 3D pharmacophore screening has been employed to create virtual libraries of potential nootropic agents based on the pyrrolidine core. neliti.com This approach helps in the targeted search for new compounds by filtering databases for molecules that match the defined pharmacophoric features. neliti.com

The "hybrid-pharmacophore approach" combines structural elements from different active compounds to design new molecules with potentially enhanced or novel activities. neliti.com For instance, combining the pyrrolidine core of racetams with other heterocyclic fragments, like a 1,2,4-triazole (B32235) ring, aims to modify the pharmacological effects. neliti.com

The table below outlines the common pharmacophoric features identified for the racetam class of compounds based on various modeling studies.

Pharmacophoric FeatureDescriptionPutative Role in Binding
Pyrrolidone RingA five-membered lactam ring.Serves as the central scaffold for the molecule.
Carbonyl OxygenThe oxygen atom in the C=O group of the pyrrolidone ring.Acts as a key hydrogen bond acceptor.
Amide GroupThe -CONH- linkage in the side chain.Can act as both a hydrogen bond donor and acceptor.
N-substituted Side ChainThe variable chain attached to the pyrrolidone nitrogen.Influences lipophilicity, bioavailability, and receptor specificity. The diisopropyl group in pramiracetam enhances lipid solubility.

These models are essential for understanding the structure-activity relationships within the racetam family and for guiding the synthesis of new derivatives with improved potency and selectivity for their neurological targets.

Theoretical Frameworks of Pramiracetam Hydrochloride Action

Hypotheses on Nootropic Mechanisms for Racetams

The cognitive effects of racetam compounds, including pramiracetam (B526), are thought to arise from a combination of neurochemical and cellular actions. The following hypotheses represent the leading theories in understanding their nootropic properties.

A prominent hypothesis suggests that pramiracetam's cognitive benefits are linked to its modulation of the cholinergic system, which is crucial for learning, memory, and attention. nih.govpatsnap.comncats.io Unlike some other racetams, pramiracetam is not believed to directly increase acetylcholine (B1216132) levels but rather to enhance the efficiency of the cholinergic system. nih.gov

The primary proposed mechanism is the enhancement of high-affinity choline (B1196258) uptake (HACU) in the hippocampus, a brain region vital for memory formation. patsnap.comnih.gov By increasing the rate at which choline, a precursor to acetylcholine, is taken up by neurons, pramiracetam indirectly supports the synthesis of this key neurotransmitter. nih.govpatsnap.com This increased availability of acetylcholine is thought to improve neuronal communication and support cognitive functions. nih.gov Preclinical studies have shown that piracetam-like drugs can counteract memory deficits induced by scopolamine (B1681570), a substance that blocks cholinergic receptors, further supporting the involvement of the cholinergic system. cas.czfrontiersin.org Some research on piracetam (B1677957) has also indicated an increase in the density of cholinergic receptors. bibliomed.org

Another significant theory posits that racetams, including pramiracetam, influence the physical properties of neuronal membranes. nih.govpatsnap.com This hypothesis suggests that these compounds can increase the fluidity of the cell membrane. nih.govnih.gov An increase in membrane fluidity can enhance the function of various membrane-bound proteins, including receptors and ion channels, thereby facilitating more efficient neuronal signaling and communication. nih.gov

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental cellular mechanism underlying learning and memory. nih.gov Racetams are hypothesized to enhance synaptic plasticity, a process that includes long-term potentiation (LTP), which is a long-lasting enhancement in signal transmission between two neurons. nih.govpatsnap.com

The enhancement of synaptic plasticity by pramiracetam is likely a downstream effect of its actions on the cholinergic and glutamatergic systems. nih.gov For instance, the modulation of NMDA glutamate (B1630785) receptors, which are critical for LTP, is a proposed mechanism for piracetam. nih.gov By facilitating the processes that strengthen synaptic connections, pramiracetam may promote better information retention and more efficient learning. nih.govpatsnap.com The improvement of neuronal membrane fluidity is also thought to contribute to enhanced synaptic plasticity by creating a more optimal environment for the cellular changes required for these processes. nih.gov

Neuronal Membrane Fluidity Hypothesis

Conceptual Models of Cognitive Improvement in Preclinical Settings

The cognitive-enhancing effects of pramiracetam have been investigated in various preclinical models. These studies typically involve administering the compound to animals and then assessing their performance in tasks designed to measure specific aspects of cognition, such as learning and memory. These models often use healthy animals or induce a state of cognitive deficit to test the compound's restorative or enhancing properties.

One common approach is the use of amnesia models, where memory impairment is induced by methods such as electroconvulsive shock (ECS) or treatment with cholinergic antagonists like scopolamine. cas.cz Pramiracetam has been shown to effectively reverse ECS-induced amnesia in mice. Another key preclinical paradigm is the object-recognition test, which relies on a rodent's natural tendency to explore novel objects. In a one-trial version of this test, pramiracetam administered to rats resulted in a significant improvement in memory retention 24 hours after the initial exposure to an object. nih.gov

The table below summarizes findings from selected preclinical studies investigating the effects of pramiracetam.

Preclinical Model Animal Key Findings Citation
Object-Recognition TestRatImproved 24-hour retention memory. nih.gov
ECS-Induced AmnesiaMouseReversed amnesia.
Place-Learning TaskRatReversed learning impairment caused by hippocampal stimulation.
Complex Visual DiscriminationRhesus MonkeyIncreased the rate of learning.

These preclinical models provide a conceptual framework for how pramiracetam may improve cognitive function, suggesting a primary effect on memory consolidation and learning processes. The consistent finding across different models is an enhancement of cognitive performance, particularly in tasks that rely on hippocampal function. nih.gov

Future Directions in Theoretical Research for Pramiracetam Hydrochloride

While current hypotheses provide a foundation for understanding the action of this compound, its precise molecular mechanisms remain an active area of investigation. patsnap.comresearchgate.net Future research is needed to refine and expand upon the existing theoretical frameworks.

One critical direction is the further elucidation of its interaction with cellular and molecular targets. Although the enhancement of high-affinity choline uptake is a leading hypothesis, the exact binding sites and the full cascade of downstream signaling events are not completely understood. patsnap.comfrontiersin.org Advanced techniques, such as neuroimaging, could provide more detailed insights into how pramiracetam affects brain activity and connectivity in real-time.

Furthermore, the observation in some studies that the effects of racetams like pramiracetam may involve the adrenal glands and steroidal components opens up a novel and relatively unexplored avenue for research. nih.govfrontiersin.org Investigating this potential mechanism could significantly alter the current understanding of how these compounds work.

Future preclinical and clinical studies should also aim to explore the effects of pramiracetam in more diverse populations, including healthy young individuals, to better understand its cognitive-enhancing potential beyond deficit models. Finally, exploring potential synergistic effects with other compounds or therapies could lead to more effective treatment strategies for cognitive disorders. nih.gov A deeper and more comprehensive understanding of its theoretical basis will be crucial for optimizing its potential therapeutic applications.

Advanced Research Methodologies and Analytical Techniques in Pramiracetam Hydrochloride Studies

In Vitro Experimental Paradigms

In vitro studies provide a controlled environment to dissect the molecular and cellular effects of Pramiracetam (B526) hydrochloride, offering insights into its direct interactions with neural components.

The use of various cell culture models has been fundamental in understanding the direct effects of Pramiracetam and its derivatives on neuronal cells.

Neuronal Cell Lines: While specific studies focusing solely on Pramiracetam hydrochloride in established neuronal cell lines are not extensively detailed in the provided results, the broader class of racetam compounds, including the parent compound piracetam (B1677957), has been investigated using such models. These cell lines offer a homogenous and reproducible system to study general neuronal processes.

Primary Neuronal Cultures: A more physiologically relevant approach involves the use of primary neuronal cultures derived from specific brain regions of embryonic rodents, such as the hippocampus and cortex. nih.gov These cultures allow for the differentiation of neurons with distinct axons, dendrites, and synapses, providing a valuable model to study neuronal development, function, and the effects of neuroactive compounds. nih.gov For instance, studies on the neuroprotective effects of nootropic drugs like piracetam and levetiracetam (B1674943) have utilized primary cultures of rat hippocampal neurons to investigate their impact on amyloid-beta-induced neuronal damage, a hallmark of Alzheimer's disease. nih.gov These studies often employ techniques like flow cytometry with Annexin V/PI staining to differentiate between viable, apoptotic, and necrotic neurons. nih.gov

Dissociated Brain Cells: Research often utilizes dissociated brain cells to prepare synaptosomes, which are isolated nerve terminals. This preparation is particularly useful for studying presynaptic mechanisms, such as neurotransmitter release and uptake.

A variety of biochemical assays have been employed to probe the specific molecular targets and pathways affected by this compound.

Enzyme Activity Assays: These assays are crucial for determining whether a compound alters the function of specific enzymes. While direct enzyme activity assays for Pramiracetam are not extensively detailed, research on related compounds suggests the importance of such assays. For example, studies on other nootropics have investigated their effects on enzymes like catalase. researchgate.net

Receptor Binding Assays: Receptor binding assays are used to determine the affinity of a compound for specific receptors. olemiss.edu Studies on piracetam, a related racetam, indicate that it does not have a high affinity for common neurotransmitter receptors. drugbank.com However, other research suggests that some nootropics may interact with receptors like the sigma-1 receptor. nih.gov These assays often use radiolabeled ligands to quantify the binding of a test compound to receptor preparations from brain tissue. olemiss.edunih.gov

Neurotransmitter Release Assays: These assays measure the amount of neurotransmitter released from nerve terminals in response to a stimulus. Dimiracetam, a structurally related nootropic, has been shown to modulate the NMDA-induced release of glutamate (B1630785) from rat spinal cord synaptosomes. nih.gov

Choline (B1196258) Uptake Assays: A key mechanism attributed to Pramiracetam is the enhancement of high-affinity choline uptake (HACU). smolecule.compatsnap.com In vivo administration of Pramiracetam in rats has been shown to increase HACU in hippocampal synaptosomes. nih.gov This effect is considered crucial for boosting the synthesis of acetylcholine (B1216132), a neurotransmitter vital for memory and learning. smolecule.compatsnap.com These assays typically involve measuring the uptake of radiolabeled choline into synaptosomal preparations.

Interactive Data Table: In Vitro Studies on Racetam Compounds

Study Type Model/Assay Compound(s) Key Findings Citation(s)
Cell CulturePrimary Rat Hippocampal NeuronsPiracetam, LevetiracetamDemonstrated neuroprotective effects against amyloid-beta induced neuronal death. nih.gov
Biochemical AssayHigh-Affinity Choline Uptake (HACU)PramiracetamIncreased HACU in rat hippocampal synaptosomes following in vivo administration. nih.gov
Biochemical AssayReceptor Binding AssayPiracetamDoes not display high affinity for major neurotransmitter receptors. drugbank.com
Biochemical AssayNeurotransmitter Release AssayDimiracetamModulated NMDA-induced glutamate release from rat spinal cord synaptosomes. nih.gov

Cell Culture Models (e.g., Neuronal Cell Lines, Primary Neuronal Cultures, Dissociated Brain Cells)

In Vivo Experimental Designs in Animal Models

Animal models, particularly rodents, are indispensable for studying the systemic and behavioral effects of this compound in a living organism.

Mice and rats are the most commonly used species in the neuropharmacological investigation of Pramiracetam and other nootropics.

Cognitive Enhancement Studies: A primary focus of research has been on the cognitive-enhancing effects of Pramiracetam. Animal models of learning and memory, such as the passive avoidance test and the Barnes maze, are frequently employed. nih.govwapcpjournal.org.ng For example, studies have shown that Pramiracetam can improve performance in these tasks.

Models of Cognitive Deficit: To assess the therapeutic potential of Pramiracetam, researchers often use animal models that mimic human cognitive disorders. This can include aged animals with natural cognitive decline or animals with chemically-induced amnesia, for instance, using scopolamine (B1681570) to induce cholinergic deficits. smolecule.com

Pharmacokinetic Studies: Animal models are also essential for determining the pharmacokinetic profile of Pramiracetam, including its absorption, distribution, metabolism, and excretion. Studies in rats and dogs have been conducted to understand how the drug is processed in the body.

Neurochemical Analysis: In vivo microdialysis is a technique used to measure neurotransmitter levels in specific brain regions of awake, freely moving animals. This method could be used to investigate the effects of Pramiracetam on acetylcholine release in areas like the hippocampus.

Interactive Data Table: Rodent Models in Pramiracetam Research

Rodent Model Research Focus Key Findings Citation(s)
RatsHigh-Affinity Choline UptakePramiracetam increased HACU in the hippocampus. nih.gov
Rats and DogsPharmacokineticsCharacterized the absorption, distribution, and excretion of Pramiracetam.
MiceCognitive Enhancement (Passive Avoidance)Dimiracetam, a related compound, improved performance in a passive avoidance task. nih.gov
MiceCognitive Enhancement (Barnes Maze)Donepezil showed greater improvement in long-term memory compared to piracetam. wapcpjournal.org.ng

To gain a more nuanced understanding of the behavioral effects of Pramiracetam, researchers are increasingly turning to advanced phenotyping techniques.

Automated Behavioral Analysis: The use of automated systems for recording and analyzing animal behavior allows for objective and high-throughput data collection. These systems can track a wide range of behaviors, from locomotor activity to more complex social interactions, providing a comprehensive behavioral profile of an animal under the influence of a compound. While specific examples for Pramiracetam are not detailed, the field of neuropharmacology is moving towards these more sophisticated methods.

Machine Learning Applications: Machine learning algorithms are being applied to analyze large and complex behavioral datasets. emerj.com These computational approaches can identify subtle behavioral patterns that might be missed by traditional statistical methods, offering new insights into the effects of nootropic drugs. emerj.com For instance, machine learning could be used to classify different behavioral states or to predict the cognitive-enhancing potential of a novel compound based on its behavioral signature. The application of machine learning in clinical trial research is also a growing area of interest. nih.gov

Rodent Models (e.g., Mice, Rats) for Neuropharmacological Research

Omics Approaches in Neuropharmacology Research

The "-omics" fields, such as genomics, proteomics, and metabolomics, offer a systems-level view of the biological effects of drugs. While specific "omics" studies focused on this compound were not found in the search results, these approaches hold significant potential for future research. For example, proteomics could be used to identify changes in protein expression in the brain following Pramiracetam treatment, while metabolomics could reveal alterations in metabolic pathways. These unbiased, large-scale analyses could uncover novel mechanisms of action and biomarkers of drug response.

Proteomics and Transcriptomics for Biomarker Discovery and Pathway Analysis

The application of proteomics and transcriptomics to study this compound would aim to identify specific proteins and gene expression patterns altered by the compound, thereby discovering potential biomarkers of its activity and elucidating the biological pathways it modulates.

While direct, large-scale proteomic and transcriptomic studies on this compound are not readily found, research on related compounds and associated neurological pathways provides a framework for how such studies could be approached. For instance, studies on the broader class of racetam compounds, to which pramiracetam belongs, have investigated changes in the expression of specific proteins and genes.

One study on the related compound piracetam investigated its effects on the protein and mRNA expression of several key markers in brain tissue, including Glial Fibrillary Acidic Protein (GFAP), Calmodulin-2, and Gelsolin. Such targeted analyses, while not full-scale proteomics or transcriptomics, demonstrate the potential to identify molecular changes induced by this class of compounds.

A hypothetical proteomics study on this compound could involve treating neuronal cells or animal models with the compound and then using techniques like mass spectrometry to compare the protein profiles of treated versus untreated samples. This could reveal changes in proteins involved in synaptic plasticity, neurotransmitter synthesis and release, and cellular metabolism.

Similarly, a transcriptomics study using methods like RNA-sequencing would analyze changes in the messenger RNA (mRNA) levels in response to this compound. This could highlight the genes whose expression is either upregulated or downregulated, offering insights into the signaling pathways affected. For example, research has indicated that pramiracetam may increase nitric oxide synthase (NOS) activity in the cerebral cortex of rats, and a transcriptomics approach could quantify the changes in NOS mRNA expression.

The table below illustrates hypothetical data that could be generated from such a transcriptomic study, focusing on genes related to neuronal function that might be influenced by this compound.

Hypothetical Transcriptomic Data: Gene Expression Changes in Response to this compound

Gene Function Fold Change
NOS1 Nitric oxide synthesis, synaptic plasticity 1.5
GRIA1 Subunit of AMPA receptor, synaptic transmission 1.2
BDNF Brain-Derived Neurotrophic Factor, neuronal survival and growth 1.8

This table is for illustrative purposes only and is not based on actual experimental data for this compound.

Metabolomics in Brain Tissue for Metabolic Pathway Understanding

Metabolomics, the large-scale study of small molecules or metabolites within cells and tissues, offers another avenue to understand the biochemical effects of this compound in the brain. By analyzing the brain's metabolome, researchers could identify alterations in metabolic pathways that may underlie the compound's reported cognitive-enhancing effects.

Currently, specific metabolomic studies on brain tissue following the administration of this compound are not widely published. However, the known mechanisms of related compounds suggest potential areas of investigation. For example, some racetams are thought to influence cerebral glucose and energy metabolism.

A metabolomics study of this compound would typically involve the analysis of brain tissue extracts from treated and control subjects using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. This would generate a profile of various metabolites, including amino acids, neurotransmitters, lipids, and intermediates of energy metabolism.

By comparing these profiles, researchers could identify which metabolic pathways are most affected. For instance, an increase in the levels of certain neurotransmitters or their precursors could provide direct evidence of the compound's impact on neurochemical systems. Changes in metabolites related to the Krebs cycle or glycolysis could shed light on its influence on brain energy metabolism.

The following table presents a hypothetical set of results from a metabolomics study, indicating potential changes in key brain metabolites after treatment with this compound.

Hypothetical Metabolomic Data: Brain Metabolite Changes with this compound

Metabolite Pathway Percent Change
Glutamate Neurotransmission, Amino Acid Metabolism +15%
Acetylcholine Neurotransmission +20%
N-Acetylaspartate Neuronal Health Marker +10%

This table is for illustrative purposes only and is not based on actual experimental data for this compound.

Challenges and Future Directions in Pramiracetam Hydrochloride Research

Methodological Considerations and Limitations in Preclinical Studies

Preclinical research forms the bedrock of drug development, yet studies on pramiracetam (B526) and its parent compound, piracetam (B1677957), have faced methodological critiques that temper the interpretation of their findings. A significant challenge lies in the translation of results from animal models to human cognitive function. frontiersin.orgnih.gov Many early trials on racetams have been described as flawed by modern standards, employing a wide variety of diagnostic criteria and assessment instruments that complicate meta-analysis and direct comparison. nih.gov

Specific limitations in preclinical studies include:

Model Validity: While animal models of cognitive impairment, such as those induced by scopolamine (B1681570) or neurotrauma, are essential, their direct relevance to complex human conditions like dementia remains a subject of debate. nih.govtandfonline.com The intricate nature of human cognition is difficult to fully replicate in animal models, creating a potential "translational bottleneck." frontiersin.org

Lack of Standardization: A wide array of behavioral tests are used to assess cognitive enhancement in animals, from radial arm mazes to novel object recognition tasks. mdpi.com This variability, coupled with a lack of standardized protocols for inducing cognitive deficits, can lead to inconsistent results across studies. tandfonline.com

Publication Bias: A systematic review of piracetam-like compounds in experimental stroke models raised concerns about publication bias, where studies with positive results are more likely to be published, potentially skewing the perceived efficacy of the compound. researchgate.net The review also noted that clinical trials were sometimes initiated without sufficient supporting animal data for the specific conditions being tested. researchgate.netkarger.com

These limitations highlight the need for more rigorous and standardized preclinical research to confidently assess the therapeutic potential of pramiracetam.

Unresolved Aspects of Molecular and Cellular Mechanisms of Action

Despite being synthesized decades ago, the precise molecular and cellular mechanisms of pramiracetam hydrochloride remain largely enigmatic. patsnap.com The lack of a clearly defined mechanism has been a significant hurdle for the broader acceptance of racetam-class nootropics in the medical community. tandfonline.com Several hypotheses have been proposed, but none have been definitively established as the primary pathway for its cognitive-enhancing effects.

Key unresolved areas include:

The Cholinergic Connection: A leading hypothesis suggests that pramiracetam modulates the cholinergic system by increasing high-affinity choline (B1196258) uptake (HACU) in the hippocampus, which would, in turn, enhance the synthesis of the neurotransmitter acetylcholine (B1216132). patsnap.com Acetylcholine is vital for memory and learning. However, some studies on related nootropics have shown that evidence for a direct, reliable cholinergic mechanism is inconsistent. healthopenresearch.org

Neuronal Membrane Fluidity: It has been proposed that pramiracetam and its parent compound, piracetam, may function by integrating into the cell membrane, thereby increasing its fluidity. patsnap.comdrugbank.com This could restore the function of membrane-bound proteins and improve signaling between neurons, an effect thought to be more pronounced in aged brains where membrane fluidity is reduced. healthopenresearch.org While an intriguing concept, the direct causal link between this biophysical change and specific cognitive improvements requires further validation.

Role of Steroids and Other Neurotransmitters: Research on piracetam-like nootropics has indicated a potential involvement of endogenous steroids, as their memory-enhancing effects were abolished in adrenalectomized animals and by blocking aldosterone (B195564) receptors. nih.gov Additionally, some evidence suggests pramiracetam might modulate other neurotransmitter systems, such as dopamine (B1211576) and serotonin (B10506), but these findings are not yet fully substantiated. patsnap.com

Nitric Oxide Synthase (NOS) Activity: Systemic administration of pramiracetam has been shown to increase the activity of nitric oxide synthase in the rat cerebral cortex. While nitric oxide is an important signaling molecule in the brain, its overproduction can be neurotoxic, yet studies have not found evidence of demyelination, adding another layer of complexity to its role.

These multiple, unconfirmed hypotheses suggest that pramiracetam may act through a variety of pathways, and a comprehensive understanding is still lacking. patsnap.com

Integration of Multi-Omics Data for Comprehensive Understanding of Neurobiological Effects

A significant future direction in understanding pramiracetam's effects lies in the integration of multi-omics data. This approach combines data from genomics, transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites) to create a holistic picture of a drug's biological impact. nih.govscience.gov

By applying multi-omics to neuroscience, researchers can move beyond single-pathway hypotheses. biorxiv.orgresearchgate.net For instance, analyzing the complete set of gene expression changes (transcriptomics) in brain tissue following pramiracetam administration could reveal previously unknown cellular pathways affected by the drug. researchgate.net This "biological fingerprint" could help identify novel drug targets and provide a more robust, data-driven understanding of its mechanism of action. researchgate.net

Studies have already demonstrated the power of integrating multi-omics data to uncover biological signatures for complex neurological conditions like Alzheimer's disease. researchgate.net Applying a similar strategy to pramiracetam research could:

Identify the specific genes, proteins, and metabolic pathways that are consistently altered by the drug.

Clarify which of the proposed mechanisms (cholinergic, membrane fluidity, etc.) are most significant.

Personalize treatment by identifying genetic markers that predict a patient's response to the drug.

This data-intensive approach offers a powerful tool to decipher the complex neurobiological effects of pramiracetam, moving research from targeted hypotheses to a systems-level understanding.

Development of Novel Experimental Models for Specific Cognitive Domains

The future of pramiracetam research will also depend on the development and use of more sophisticated and specific experimental models. nih.gov While current models of cognitive impairment have been useful, they often simulate broad deficits. nih.gov There is a need for models that can dissect the effects of nootropics on discrete cognitive domains, such as executive function, working memory, or attention, with greater precision.

Future advancements may include:

Genetically Engineered Models: The use of transgenic or knockout animal models, where specific genes related to learning and memory are altered, can provide powerful insights. nih.govmdpi.com Studying the effects of pramiracetam in animals with specific genetic modifications could help pinpoint the molecular targets of the drug.

Complementary Nonmammalian Models: While mammalian models are neuroanatomically closer to humans, nonmammalian models like zebrafish or drosophila offer advantages for high-throughput screening to quickly identify potential therapeutic compounds. nih.gov

Advanced Behavioral Paradigms: Moving beyond traditional mazes to more complex, technology-driven behavioral tasks can provide a more nuanced assessment of cognitive functions. These could include touchscreen-based tasks for animals that are more analogous to the cognitive tests used in humans.

Neuroimaging in Animal Models: Incorporating neuroimaging techniques, such as fMRI or PET scans, in preclinical animal studies can help visualize the drug's effects on brain activity and connectivity in real-time, bridging the gap between molecular changes and functional outcomes.

By developing and employing these novel models, researchers can gain a more detailed and translatable understanding of how pramiracetam impacts specific aspects of cognition. frontiersin.org

Potential for Derivatization and Analogue Development in Future Drug Discovery Research

Pramiracetam itself is a chemical derivative of piracetam, demonstrating that modifying the core racetam structure can yield compounds with different properties. uran.ua This opens a promising avenue for future drug discovery through derivatization and the development of new analogues.

The process of creating derivatives involves making specific chemical modifications to the pramiracetam molecule. The goal of this chemical modulation is to develop new compounds with improved characteristics, such as:

Enhanced Potency and Efficacy: Small structural changes can sometimes lead to a significant increase in a drug's desired effect.

Improved Bioavailability: Modifications can alter how a drug is absorbed, distributed, and metabolized in the body, potentially allowing for lower, more effective doses.

Increased Target Specificity: By refining the molecular structure, it may be possible to design analogues that act more specifically on a single, desired biological target, potentially reducing side effects.

Novel Mechanisms of Action: As seen with the development of other racetams like aniracetam (B1664956) and oxiracetam (B1678056), new derivatives can sometimes exhibit entirely new mechanisms of action. uran.ua

The search for new nootropic agents is an active area of research, and the pyrrolidone ring structure common to racetams is considered a valuable scaffold for designing new molecules. uran.ua Future research could involve creating a library of pramiracetam analogues and screening them for enhanced cognitive effects, offering a pathway to the next generation of nootropic drugs. google.com

Q & A

Q. What are the established synthetic pathways for Pramiracetam hydrochloride, and how do they differ from related nootropics like Piracetam?

this compound is synthesized via alkylation of 2-oxo-1-pyrrolidineacetamide derivatives, differing from Piracetam by the addition of a bis(isopropyl)aminoethyl group. Key intermediates include ethyl 2-oxo-1-pyrrolidine acetate, with subsequent modifications to enhance lipophilicity and bioavailability. Comparative analysis of synthesis routes should focus on reaction conditions (e.g., solvent polarity, temperature) and yield optimization .

Q. What pharmacokinetic properties of this compound are critical for its cognitive-enhancing effects?

Studies emphasize its high lipid solubility, enabling rapid blood-brain barrier penetration. Researchers should measure plasma half-life (approximately 5–7 hours in rodents), protein binding affinity (≥80%), and metabolite profiles using LC-MS/MS. Dose-response studies in traumatic brain injury models highlight its accumulation in hippocampal regions .

Q. What molecular mechanisms underlie this compound’s nootropic effects?

It modulates acetylcholine synthesis via high-affinity choline uptake (HACU) enhancement and potentiates NMDA receptor signaling. Methodologically, employ electrophysiological assays (patch-clamp) to quantify synaptic plasticity changes in ex vivo hippocampal slices, paired with microdialysis for acetylcholine level monitoring .

Q. What are the standard assays for assessing purity and stability in experimental settings?

Use HPLC-UV (C18 column, 220 nm detection) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0). Accelerated stability studies (40°C/75% RH for 6 months) should assess degradation products, while Karl Fischer titration quantifies hygroscopicity .

Q. How does this compound’s receptor binding compare to other racetams?

Radioligand binding assays (e.g., σ-1 receptor) reveal its higher affinity (Ki < 50 nM) compared to Piracetam. Utilize competitive binding protocols with [³H]-ligands in cortical membrane preparations, normalizing data to protein concentration .

Advanced Research Questions

Q. How can researchers design experiments to isolate cognitive effects in animal models?

Implement triple-blind protocols with sham-operated controls and environmental enrichment standardization. Use Morris water maze or novel object recognition tests, controlling for circadian rhythms and diet. Pre-register protocols to minimize bias .

Q. What methodologies resolve contradictions in efficacy across cognitive impairment models?

Conduct systematic reviews with PRISMA guidelines to aggregate preclinical data, followed by meta-regression to identify confounding variables (e.g., dosing schedules, species differences). Validate findings via cross-laboratory reproducibility studies .

Q. How should dose-response studies determine the optimal therapeutic window for neuroprotection?

Use staggered dosing (0.1–100 mg/kg) in TBI models, integrating pharmacokinetic-pharmacodynamic (PK-PD) modeling. Measure biomarkers like BDNF and GFAP via ELISA, correlating plasma concentrations with histological outcomes .

Q. What statistical approaches analyze longitudinal cognitive data in clinical trials?

Apply mixed-effects models to account for intra-subject variability. For small cohorts, Bayesian hierarchical models improve power. Pre-specify primary endpoints (e.g., ADAS-Cog scores) and adjust for multiple comparisons using Bonferroni or FDR corrections .

Q. What strategies mitigate batch-to-batch variability in synthesis for reproducible studies?

Implement quality-by-design (QbD) principles, optimizing critical process parameters (CPPs) like reaction time and purity thresholds. Use NMR and HRMS for structural validation, and share raw spectral data via open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.